(4-Nitrophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate
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Overview
Description
(4-Nitrophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate is a complex organic compound that features a nitrophenyl group, a morpholine ring, and a sulfonylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Sulfonation: The addition of a sulfonyl group to the benzoate moiety.
Morpholine Ring Formation: The formation of the morpholine ring through cyclization reactions.
Coupling Reactions: The final step involves coupling the nitrophenyl group with the sulfonylbenzoate moiety under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Reduction: Formation of (4-Aminophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-Nitrophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or a catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The sulfonylbenzoate moiety can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)morpholine: A simpler analog with similar nitrophenyl and morpholine groups but lacking the sulfonylbenzoate moiety.
2-Morpholin-4-ylnicotinonitrile: Contains a morpholine ring and a nitrile group, used in different applications.
4-(2-Nitrophenyl)morpholine: Similar structure but with different substitution patterns.
Uniqueness
(4-Nitrophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonylbenzoate moiety differentiates it from simpler analogs, providing enhanced solubility, stability, and potential for diverse applications.
Properties
IUPAC Name |
(4-nitrophenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-13-2-7-16(28(24,25)19-8-10-26-11-9-19)12-17(13)18(21)27-15-5-3-14(4-6-15)20(22)23/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIVGJUFSTWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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